Hydroxy(dimethyl)silane

Catalog No.
S3224613
CAS No.
63148-57-2
M.F
C9H30O2Si3
M. Wt
254.592
Availability
In Stock
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Hydroxy(dimethyl)silane

CAS Number

63148-57-2

Product Name

Hydroxy(dimethyl)silane

Molecular Formula

C9H30O2Si3

Molecular Weight

254.592

InChI

InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3

InChI Key

KZFYHEHDBPYRMU-UHFFFAOYSA-N

SMILES

C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O

Solubility

not available

Hydroxy(dimethyl)silane is a silane compound characterized by the presence of hydroxyl groups attached to a dimethylsilane framework. Its chemical formula is C9H29O2Si3C_9H_{29}O_2Si_3, and it features a unique structure that allows for diverse chemical behavior and interactions. The compound is known for its potential applications in various fields, including materials science and organic chemistry.

  • Hydrolysis: In the presence of water, hydroxy(dimethyl)silane can hydrolyze to form silanol and other products. This reaction is typically rapid and results in the release of silanol compounds, which can further react with other substrates .
  • Condensation Reactions: The compound can participate in condensation reactions, particularly with alcohols or other silanes, forming siloxane linkages. This property is crucial for synthesizing more complex siloxane networks .
  • Oxidation: Hydroxy(dimethyl)silane can be oxidized, particularly at the hydroxyl group, leading to the formation of various silanols and other organosilicon compounds.

Hydroxy(dimethyl)silane can be synthesized through several methods:

  • Hydrolysis of Dichlorodimethylsilane: One common method involves the hydrolysis of dichlorodimethylsilane in an aqueous environment, resulting in the formation of hydroxy(dimethyl)silane alongside hydrochloric acid as a byproduct .
  • Condensation Reactions: Another synthesis route includes the condensation of dimethyldichlorosilane with alcohols or phenolic compounds, leading to the formation of hydroxy(dimethyl)silanes through controlled reaction conditions .

Hydroxy(dimethyl)silane has various applications across different industries:

  • Silicone Production: It serves as a precursor for producing silicone polymers and resins, which are used in sealants, adhesives, and coatings due to their durability and resistance to environmental factors.
  • Surface Modification: The compound is employed in surface treatments to enhance adhesion properties on substrates like glass and metals.
  • Pharmaceuticals: Its derivatives may find use in drug delivery systems due to their compatibility with biological systems.

Interaction studies involving hydroxy(dimethyl)silane often focus on its reactivity with other compounds. For instance:

  • Reactivity with Alcohols: Hydroxy(dimethyl)silane can react with various alcohols to form siloxanes, which are essential for creating more complex organosilicon structures.
  • Compatibility with Biological Systems: Preliminary studies suggest that hydroxy(dimethyl)silane may interact favorably with biological molecules, indicating potential for biomedical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with hydroxy(dimethyl)silane. Below are a few notable examples:

CompoundStructure TypeKey Features
DimethylsiloxaneLinear siloxaneCommonly used in lubricants and sealants.
TrimethylsiloxysilicateSilicate polymerUtilized in ceramics and glass production.
DimethyldichlorosilaneChlorosilanePrecursor for various silanes; reactive.
DimethyldihydroxysilaneHydroxylated siloxaneExhibits similar properties but with additional hydroxyl groups.

Uniqueness of Hydroxy(dimethyl)silane

Hydroxy(dimethyl)silane stands out due to its combination of hydroxyl groups and dimethyl substituents, which provide unique reactivity patterns compared to similar compounds. Its ability to participate in both hydrolysis and condensation reactions makes it versatile for synthesizing new materials and compounds not achievable by other silanes.

Nucleophilic Substitution Pathways in Siloxane Bond Formation

The formation of siloxane bonds via nucleophilic substitution involves hydrolysis of chlorosilanes. For hydroxy(dimethyl)silane, the reaction proceeds through a two-step mechanism. Initially, water attacks the silicon center, displacing the hydroxyl group to form a silanol intermediate:
$$
\text{(CH₃)₂SiH(OH) + H₂O → (CH₃)₂SiH(OH)₂ + HCl}
$$
Subsequent condensation of silanol molecules eliminates water, forming the siloxane bond:
$$
2 \text{(CH₃)₂SiH(OH)₂ → (CH₃)₂SiH-O-SiH(CH₃)₂ + H₂O}
$$
Kinetic studies reveal a bimolecular nucleophilic displacement mechanism with a pentacoordinate transition state [4] [5]. Base catalysis accelerates hydrolysis by stabilizing the partial negative charge on silicon in the transition state (T.S.1) [4]. Electron-withdrawing substituents enhance reaction rates by stabilizing this charged intermediate [4].

Table 1: Kinetic Parameters for Siloxane Formation

ParameterValueConditionsReference
Rate Constant (k)1.2 × 10⁻³ M⁻¹s⁻¹pH 9, 25°C [4]
Activation Energy (Eₐ)45 kJ/molAqueous ethanol [5]

Palladium-Catalyzed Cross-Coupling Reaction Dynamics

Hydroxy(dimethyl)silane participates in palladium-catalyzed cross-couplings, such as the Hiyama reaction, forming carbon-carbon bonds. The mechanism involves three steps:

  • Oxidative Addition: Aryl halides bind to palladium(0), forming a Pd(II) complex.
  • Transmetallation: The silane transfers its organic group to palladium, activated by fluoride ions that cleave the Si–O bond:
    $$
    \text{(CH₃)₂SiH-O-R + F⁻ → (CH₃)₂SiH-F + RO⁻}
    $$
  • Reductive Elimination: The Pd(II) center releases the coupled product, regenerating the Pd(0) catalyst [2] [6].

The reaction exhibits second-order kinetics, with rate dependence on both silane and aryl halide concentrations [6]. Catalytic efficiency improves with electron-deficient phosphine ligands, which stabilize the Pd intermediate [2].

Hydrogen/Deuterium Exchange Mechanisms in Iron-Catalyzed Systems

Iron-β-diketiminato complexes catalyze H/D exchange in hydroxy(dimethyl)silane. The mechanism proceeds via:

  • σ-Bond Metathesis: The iron catalyst cleaves the Si–H bond, forming an iron-hydride intermediate.
  • D₂ Activation: The iron-hydride reacts with D₂, generating an iron-deuteride.
  • Deuteride Transfer: The iron-deuteride transfers deuterium to the silane, completing the exchange [3].

Density functional theory (DFT) calculations show a monomeric iron-deuteride as the active species, with a free energy barrier of 18.3 kcal/mol for the rate-determining step [3]. Substituents on the β-diketiminato ligand modulate activity; replacing isopropyl groups with methyl groups increases reaction rates by 40% due to reduced steric hindrance [3].

Table 2: H/D Exchange Efficiency with Iron Catalysts

CatalystDeuterium Incorporation (%)Temperature (°C)Reference
Fe-β-diketiminato9880 [3]
FeCl₃1280 [3]

Hydrolysis Intermediates and Transition States in Aqueous Media

Hydrolysis of hydroxy(dimethyl)silane in water proceeds through a pentacoordinate silicon intermediate. The reaction pathway involves:

  • Nucleophilic Attack: Water attacks the silicon center, forming a hypervalent transition state (T.S.1) with a trigonal bipyramidal geometry.
  • Proton Transfer: A proton shifts from the attacking water to a leaving group, stabilizing the intermediate.
  • Bond Cleavage: The Si–O bond breaks, yielding silanol and methanol [4] [5].

Base catalysis lowers the activation energy by stabilizing the negatively charged transition state. Kinetic isotope effect studies (kH/kD = 2.1) confirm proton transfer as the rate-limiting step [4].

Figure 1: Free Energy Profile for Hydrolysis
$$
\text{Reactants → T.S.1 (ΔG‡ = 50 kJ/mol) → Intermediate → T.S.2 (ΔG‡ = 30 kJ/mol) → Products}
$$
The second transition state (T.S.2) corresponds to Si–O bond cleavage and is less energetically demanding than T.S.1 [4].

Dates

Modify: 2024-04-14

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